molecular formula C9H13F3O3 B2922053 2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid CAS No. 1523275-98-0

2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid

Cat. No.: B2922053
CAS No.: 1523275-98-0
M. Wt: 226.195
InChI Key: NUNXJBDJLLMIGP-UHFFFAOYSA-N
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Description

2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid is a chemical compound with the molecular formula C9H13F3O3 and a molecular weight of 226.19 g/mol . It is characterized by the presence of a hydroxy group and a trifluoromethyl group attached to a cyclohexyl ring, making it a unique and versatile compound in various scientific fields.

Mechanism of Action

Mode of Action

It’s known that the compound can participate in various chemical reactions such as free radical reactions . In these reactions, the compound can interact with other molecules, leading to changes in their structure and function.

Biochemical Pathways

It’s known that the compound can participate in suzuki–miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. This suggests that the compound may affect pathways involving carbon–carbon bond formation.

Pharmacokinetics

The compound is known to be a solid at room temperature , which could impact its absorption and distribution in the body

Result of Action

It’s known that the compound can modulate the release behavior of drug-impregnated aerogels , suggesting that it may have applications in drug delivery.

Action Environment

The action of 2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other chemicals in the environment . Additionally, the compound’s stability and efficacy may be influenced by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid typically involves the reaction of cyclohexanone with trifluoromethyl iodide in the presence of a base, followed by hydrolysis to introduce the hydroxy and acetic acid groups . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2-hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h5-7,13H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNXJBDJLLMIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(C(=O)O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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